2-methyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
2-Methyl-1H-pyrrolo[3,2-b]pyridine, also known as 2-Methyl-7-azaindole, is a chemical compound with the molecular formula C8H8N2 . It has a molecular weight of 132.16 g/mol . The IUPAC name for this compound is 2-methyl-1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
While specific synthesis methods for 2-methyl-1H-pyrrolo[3,2-b]pyridine were not found, there are studies on the synthesis of related 1H-pyrrolo[3,2-b]pyridine derivatives . These methods often involve ring cleavage reactions and remodeling of (aza)indoles .Molecular Structure Analysis
The molecular structure of 2-methyl-1H-pyrrolo[3,2-b]pyridine includes a pyrrolopyridine core with a methyl group attached . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its topological polar surface area is 28.7 Ų .Physical And Chemical Properties Analysis
2-Methyl-1H-pyrrolo[3,2-b]pyridine has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has a rotatable bond count of 0, suggesting rigidity in its molecular structure . The exact mass and monoisotopic mass of the compound are both 132.068748264 g/mol .Scientific Research Applications
Cancer Therapeutics
2-methyl-1H-pyrrolo[3,2-b]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) , which is implicated in various types of cancers. Abnormal activation of FGFR signaling pathways can lead to the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancers . These derivatives can inhibit cancer cell proliferation, induce apoptosis, and reduce migration and invasion of cancer cells .
Targeted Drug Design
The compound’s ability to bind with FGFR makes it a valuable scaffold for the design of targeted drugs. Researchers have utilized structure-based design strategies to create derivatives of 2-methyl-1H-pyrrolo[3,2-b]pyridine as potent FGFR inhibitors, which could lead to the development of new cancer therapies .
Pharmacological Research
In pharmacological research, 2-methyl-1H-pyrrolo[3,2-b]pyridine serves as a lead compound for further optimization due to its low molecular weight and high activity against FGFRs. This makes it an appealing candidate for the development of novel pharmacological agents .
Metabolic Disorders
Derivatives of 2-methyl-1H-pyrrolo[3,2-b]pyridine have shown potential in reducing blood glucose levels, which may be beneficial in the treatment of metabolic disorders such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Angiogenesis Modulation
The modulation of FGFR-dependent signaling pathways by 2-methyl-1H-pyrrolo[3,2-b]pyridine derivatives can influence angiogenesis, which is the formation of new blood vessels. This has implications for the treatment of diseases where angiogenesis plays a critical role, such as cancer and macular degeneration .
Signal Transduction Research
The compound’s role in signal transduction pathways, particularly those involving the FGF–FGFR axis, is crucial for understanding cellular processes like organ development, cell proliferation, and migration. This makes it an important molecule for signal transduction research .
Resistance to Cancer Therapy
Studying 2-methyl-1H-pyrrolo[3,2-b]pyridine derivatives helps in understanding the mechanisms of resistance to cancer therapy. By inhibiting FGFR-dependent pathways, these compounds could potentially overcome resistance and improve the efficacy of existing cancer treatments .
Lead Compound Optimization
Due to its potent activity and low molecular weight, 2-methyl-1H-pyrrolo[3,2-b]pyridine is considered an attractive lead compound for optimization in drug discovery. Its structural features allow for the development of more effective and selective FGFR inhibitors .
Mechanism of Action
Target of Action
The primary targets of 2-methyl-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . They are found across various tissue types and are expressed to different extents under varying conditions .
Mode of Action
2-methyl-1H-pyrrolo[3,2-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by 2-methyl-1H-pyrrolo[3,2-b]pyridine affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . Therefore, the inhibition of these pathways can potentially halt the progression and development of several cancers .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could make it an appealing lead compound, beneficial for subsequent optimization .
Result of Action
The inhibition of FGFRs by 2-methyl-1H-pyrrolo[3,2-b]pyridine has been shown to have potent activities against various types of tumors . In vitro, it inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Future Directions
The future directions for research on 2-methyl-1H-pyrrolo[3,2-b]pyridine could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the activities observed in related compounds, it may be of interest to investigate its potential as a kinase inhibitor or other therapeutic agent .
properties
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-5-8-7(10-6)3-2-4-9-8/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDBLXOLABKXNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468964 | |
Record name | 2-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
73177-35-2 | |
Record name | 2-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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